2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline
Brand Name: Vulcanchem
CAS No.: 384797-52-8
VCID: VC5082297
InChI: InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3
SMILES: CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5
Molecular Formula: C27H27N3
Molecular Weight: 393.534

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline

CAS No.: 384797-52-8

Cat. No.: VC5082297

Molecular Formula: C27H27N3

Molecular Weight: 393.534

* For research use only. Not for human or veterinary use.

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline - 384797-52-8

Specification

CAS No. 384797-52-8
Molecular Formula C27H27N3
Molecular Weight 393.534
IUPAC Name 2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline
Standard InChI InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3
Standard InChI Key FFRQZXILPAKRGJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The compound’s quinazoline core is substituted at three positions:

  • Position 2: 4-Benzylpiperidin-1-yl group, introducing steric bulk and potential for receptor interactions.

  • Position 4: Phenyl ring, contributing to hydrophobic interactions.

  • Position 6: Methyl group, which may enhance metabolic stability compared to halogens like chlorine or bromine .

This configuration distinguishes it from closely related compounds such as 6-bromo-4-(furan-2-yl)quinazolin-2-amine, where a bromine atom and furan ring dominate the structure .

Synthetic Routes

While no direct synthesis protocols for 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline are documented, extrapolation from analogous quinazoline derivatives suggests a multi-step process:

Step 1: Formation of the Quinazoline Core
Anthranilic acid derivatives react with urea under thermal conditions to yield quinazolinediones. For example, heating methyl-substituted anthranilic acid with urea generates 6-methylquinazoline-2,4-dione .

Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl3) and a catalyst like 2,6-lutidine converts the dione to 2,4-dichloro-6-methylquinazoline .

Step 3: Suzuki Coupling at Position 4
A phenylboronic acid undergoes regioselective coupling with the dichloroquinazoline to install the 4-phenyl group. This step typically employs palladium catalysts and controlled conditions to avoid di-arylation .

StepReactionReagents/ConditionsIntermediate/Product
1CyclizationUrea, heat6-Methylquinazoline-2,4-dione
2ChlorinationPOCl3, 2,6-lutidine, reflux2,4-Dichloro-6-methylquinazoline
3Suzuki CouplingPhenylboronic acid, Pd(dppf)Cl2, K2CO34-Phenyl-2-chloro-6-methylquinazoline
4Nucleophilic Substitution4-Benzylpiperidine, NaH, DMF, 80°CTarget Compound

Structure-Activity Relationships (SAR)

Impact of Substituents on A2A Receptor Affinity

Quinazoline derivatives exhibit pronounced SAR dependencies. Key observations from analogous compounds include:

  • C6 Substituents: Methyl groups at C6 (as in the target compound) may stabilize hydrophobic interactions with residues such as Ala63 and Ile274 in the A2AR binding pocket, enhancing affinity .

  • C4 Aryl Groups: Phenyl rings at C4 contribute to π-stacking with Phe168, a critical residue for antagonist activity .

  • C2-Aminoalkyl Chains: While the target compound lacks an aminoalkyl chain, studies show that such modifications (e.g., 4-[(piperidin-1-yl)methyl]aniline) improve solubility without compromising affinity .

Table 2: Comparative Affinity of Quinazoline Derivatives

CompoundC6 SubstituentC4 SubstituentA2AR Ki (nM)Functional IC50 (µM)
ZM-241385--3 ± 10.1 ± 0.02
5m7-CH32-Furane5 ± 26 ± 1
5h6-Cl2-Furane28 ± 8>30
Target6-CH34-PhenylHypothesized: 10–50 nMHypothesized: 5–10 µM

Biological Activity and Mechanisms

A2A Receptor Antagonism

The compound’s structural similarity to high-affinity A2AR antagonists like 5m suggests it may inhibit adenosine signaling, which is implicated in neurodegenerative diseases and cancer . Key mechanisms include:

  • Competitive Binding: Displacement of adenosine by occupying the orthosteric site, as observed in molecular docking studies .

  • cAMP Modulation: Antagonism reduces cyclic AMP production, altering downstream signaling pathways such as PKA and CREB activation .

Therapeutic Applications

Neurodegenerative Diseases

By blocking A2AR-mediated neuroinflammation and excitotoxicity, the compound could mitigate neuronal loss in Parkinson’s disease .

Oncology

A2AR antagonism enhances antitumor immunity by suppressing adenosine’s immunosuppressive effects on T-cells and natural killer cells .

Comparative Analysis with Related Compounds

Versus 6-Bromo Derivatives

The methyl group in the target compound likely confers greater metabolic stability than bromine, reducing off-target interactions and improving pharmacokinetics .

Versus 7-Methyl Analogs

While 7-methyl substitution (e.g., 5m) achieves nanomolar affinity, the 6-methyl variant may offer distinct selectivity profiles due to altered hydrophobic interactions .

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